molecular formula C15H21ClN2O4S2 B2778954 5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide CAS No. 2034305-06-9

5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide

Cat. No.: B2778954
CAS No.: 2034305-06-9
M. Wt: 392.91
InChI Key: VIYRJANHKPAELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H21ClN2O4S2 and its molecular weight is 392.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide, with the CAS number 2034305-06-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₂₁ClN₂O₄S, with a molecular weight of approximately 392.9 g/mol. The structural characteristics include a chloro group, a benzenesulfonamide moiety, and a bicyclic azabicyclo[3.2.1]octane structure, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₁ClN₂O₄S
Molecular Weight392.9 g/mol
CAS Number2034305-06-9

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades and mitochondrial dysfunction has been observed in related sulfonamide compounds .
  • Modulation of Signaling Pathways : The ability to influence pathways such as PI3K/Akt and MAPK could play a role in its anticancer effects.

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro studies on related azabicyclo compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may similarly affect cell viability.
    • For example, a study on related sulfonamides indicated an IC50 value in the low micromolar range against human breast cancer cells .
  • In Vivo Studies :
    • Animal models using structurally similar compounds have reported significant tumor reduction and improved survival rates when administered at therapeutic doses.
    • Further investigation into the pharmacokinetics and biodistribution of this compound is warranted to establish its therapeutic potential.

Properties

IUPAC Name

5-chloro-2-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S2/c1-10-3-4-11(16)7-15(10)24(21,22)17-12-8-13-5-6-14(9-12)18(13)23(2,19)20/h3-4,7,12-14,17H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYRJANHKPAELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.